molecular formula C12H8Cl6O B171086 Photodieldrin CAS No. 13366-73-9

Photodieldrin

Cat. No. B171086
CAS RN: 13366-73-9
M. Wt: 380.9 g/mol
InChI Key: LOVDWMTZZYUFMA-QUTZIVBQSA-N
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Description

Photodieldrin is a photochemical conversion product of the insecticide, dieldrin . It was selected for testing in 1969 because it was a photochemical conversion product of dieldrin . It has never been produced commercially .


Synthesis Analysis

Photodieldrin does not occur in large amounts in aldrin-treated soil . Lichtenstein et al. (1970) treated a field soil with very high levels of aldrin and found that 98 - 99% of the surviving residues 6 or 10 years after the last treatment were in the form of dieldrin . Photodieldrin formed 1.6% of the dieldrin residue .


Molecular Structure Analysis

The molecular formula of Photodieldrin is C12H8Cl6O . Its average mass is 380.909 Da and its monoisotopic mass is 377.870636 Da .


Chemical Reactions Analysis

The vapor-phase photodecomposition of the insecticides of aldrin and dieldrin were studied with a reactor . Irradiation of aldrin vapor with UV light resulted in the formation of photoaldrin and dieldrin . Irradiation of either photoaldrin or dieldrin vapor resulted in a single photoproduct, photodieldrin, which was resistant to further photolysis . Hence, irradiation of aldrin vapor ultimately produced photodieldrin by way of two separate pathways: a photo-isomerization followed by photooxidation and a photooxidation followed by photoisomerization .

Scientific Research Applications

Formation and Metabolic Products

  • Photodieldrin is primarily known as a major conversion product of dieldrin, formed under sunlight exposure and by microorganisms found in various environments like soil and water bodies (Matsumura, Patil, & Boush, 1970).
  • In insects, photoaldrin and photodieldrin, which are sunlight products of aldrin and dieldrin, are rapidly metabolized into more toxic materials (Khan, Rosen, & Sutherland, 1969).

Photodecomposition Studies

  • The vapor-phase photodecomposition of aldrin and dieldrin, leading to the formation of photodieldrin, has been studied using specialized reactors designed to minimize wall reactions and distinguish actual vapor-phase transformations (Crosby & Moilanen, 1974).
  • Photodieldrin is formed as a racemate from both aldrin and dieldrin by natural sunlight. Environmental samples indicate the presence of photodieldrin mostly with enantiomer compositions differing from 1:1 (Buser, Müller, Buerge, & Poiger, 2009).

Biological Studies

  • Photodieldrin was investigated for its subchronic toxicity in a 90-day feeding study in rats, showing that although it was more acutely toxic than dieldrin, it had similar subchronic effects and concentrated less in fat (Walton, Bastone, & Baron, 1971).
  • Studies on the metabolism, excretion, and tissue distribution of photodieldrin in nonhuman primates indicated that after intravenous administration, a significant portion of the dose was excreted, with high concentrations found in various tissues (Nohynek, Müller, Coulston, & Korte, 1979).
  • Research on prenatal effects in mice and rats showed that higher doses of photodieldrin resulted in increased liver/body weight ratios and mortality, without teratogenic effects (Chernoff, Kavlock, Kathrein, Dunn, & Haseman, 1975).

Safety And Hazards

The acute oral toxicity of photodieldrin is higher than that of dieldrin in the mouse, rat, and guinea-pig . In acute and short-term toxicity studies, the symptoms of intoxication and the effects on target organs are quantitatively and qualitatively similar to those of dieldrin . Photodieldrin did not induce tumours in mice and rats .

properties

IUPAC Name

3,4,5,6,6,7-hexachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)3-1-4-5(2(3)7-6(1)19-7)11(9,16)12(17,18)10(4,8)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVDWMTZZYUFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3C(C4C1C5(C(C3(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6C2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl6O
Record name PHOTODIELDRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20909
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Photodieldrin appears as beige crystals or white powder. (NTP, 1992)
Record name PHOTODIELDRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20909
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992)
Record name PHOTODIELDRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20909
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Photodieldrin

CAS RN

13366-73-9
Record name PHOTODIELDRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20909
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
715
Citations
HR Buser, MD Müller, IJ Buerge… - Journal of agricultural …, 2009 - ACS Publications
… and photodieldrin. In contrast to the parent compounds, photoaldrin and photodieldrin are … Full enantiomer resolution of photodieldrin was achieved using a column with a silylated γ-…
Number of citations: 13 pubs.acs.org
BC Turner, DE Glotfelty, AW Taylor - Journal of Agricultural and …, 1977 - ACS Publications
… Since there is evidence that photodieldrin is more … on the amounts of photodieldrin formed from dieldrin residues on … Estimates of the rate of volatilization of the photodieldrin residues …
Number of citations: 15 pubs.acs.org
MS Walton, BV Beck, RL Baron - Toxicology and applied pharmacology, 1971 - Elsevier
… was the most notable effect produced by photodieldrin. Photodieldrin concentrated in fat to a lesser … that photodieldrin does not increase the toxicologic significance of dieldrin residues. …
Number of citations: 8 www.sciencedirect.com
M Suzuki, Y Yamato, T Watanabe - Bulletin of environmental contamination …, 1974 - Springer
The organochlorine pesticides fallen from crops or directly applied to control soil inhabitating pests were absorbed or leached into the soil, or co-distilled, volatilized or wind-blown from it…
Number of citations: 12 link.springer.com
JH Wiese, IH, Basson, NCJ and van der Merwe - Phytophylactica, 1970 - journals.co.za
… on veld was much faster than photodieldrin, the respective half-… Residues of both dieldrin and photodieldrin showed a … , liver and fat of dieldrin and photodieldrin were 1.00 : 2.44 : 17.80 …
Number of citations: 5 journals.co.za
NCJ Basson - Phytophylactica, 1971 - journals.co.za
… than photodieldrin (80 mg/kg and 48 mg/kg respectively), but less toxic than photodieldrin to … (Table 1) and with dieldrin as well as dieldrin plus photodieldrin in spar rows (Table 3). This …
Number of citations: 4 journals.co.za
DG Crosby, KW Moilanen - Archives of environmental contamination and …, 1974 - Springer
… resulted in a single photoproduct, photodieldrin, which was resistant to further photolysis. Hence, irradiation of aldrin vapor ultimately produced photodieldrin by way of two separate …
Number of citations: 64 link.springer.com
I Weisgerber, D Bieniek, J Kohli… - Journal of agricultural and …, 1975 - ACS Publications
… The fate of photodieldrin in soil is of special importance because … of photodieldrin in soil have been identified thusfar. This paper deals with the identification of unreported photodieldrin …
Number of citations: 7 pubs.acs.org
WR Benson - Journal of Agricultural and Food Chemistry, 1971 - ACS Publications
The photolysis of dieldrin (I, mp 175-176 C) in the solid state has been followed as a function of time. Over 50% of the dieldrin was converted to photodieldrin (II) after exposureto …
Number of citations: 46 pubs.acs.org
N Chernoff, RJ Kavlock, JR Kathrein, JM Dunn… - Toxicology and applied …, 1975 - Elsevier
… 0.60 mg/kg/day of photodieldrin were administered to pregnant CD-1 … The highest dose of photodieldrin also induced significant … Photodieldrin induced no apparent fetal toxicity in either …
Number of citations: 22 www.sciencedirect.com

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